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An In-depth Technical Guide to the Theoretical Properties of 4-Methylpent-2-ynoic Acid

Abstract
4-Methylpent-2-ynoic acid (IUPAC name), a C6 acetylenic carboxylic acid, represents a

molecule of significant interest from a theoretical and synthetic standpoint. While experimental

data on this specific compound is scarce in public literature, its structure—featuring a terminal

isopropyl group, an internal alkyne, and a carboxylic acid moiety—allows for a robust

theoretical characterization. This guide provides a comprehensive analysis of its predicted

physicochemical properties, theoretical spectroscopic signatures, plausible synthetic pathways,

and expected chemical reactivity. The insights are synthesized from established chemical

principles and data from analogous alkynoic acids, positioning this document as a foundational

resource for researchers in synthetic chemistry and drug development exploring novel

molecular scaffolds.

Molecular Structure and Physicochemical
Properties
4-Methylpent-2-ynoic acid is an organic compound with the molecular formula C₆H₈O₂[1][2].

Its structure is characterized by a five-carbon chain containing a carbon-carbon triple bond (an

alkyne) between carbons 2 and 3, a carboxylic acid group at the C1 position, and a methyl

branch at C4, forming an isopropyl group.
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Chemical Structure
The structural formula provides the basis for all theoretical predictions regarding the molecule's

behavior.

Figure 1: 2D structure of 4-Methylpent-2-ynoic acid.

Predicted Physicochemical Data
The following table summarizes key physicochemical properties derived from computational

models and empirical rules for the functional groups present. These values are theoretical and

await experimental verification.

Property Predicted Value Source / Method

Molecular Formula C₆H₈O₂ (PubChem)[1][2]

Molecular Weight 112.13 g/mol (Calculated)

Monoisotopic Mass 112.05243 Da (PubChem)[2]

XlogP 1.5 (PubChemLite, Predicted)[2]

Topological Polar Surface Area 37.3 Å²
(Guidechem, from analogue)

[3]

Hydrogen Bond Donors 1 (Calculated)

Hydrogen Bond Acceptors 2 (Calculated)[3]

Rotatable Bond Count 2 (Calculated)[3]

Predicted pKa ~4.5 (Estimated from similar acids)

Theoretical Spectroscopic Characterization
While experimental spectra for 4-methylpent-2-ynoic acid are not publicly available, its

structure allows for the prediction of its key spectroscopic features. This analysis is crucial for

guiding the characterization of this molecule should it be synthesized. The following predictions

are based on established principles of spectroscopy.[4]
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¹H NMR Spectroscopy (Proton NMR)
Carboxylic Acid (–COOH): A broad singlet is expected in the downfield region, typically

between δ 10-13 ppm. The chemical shift can vary with solvent and concentration.

Isopropyl Methine (–CH(CH₃)₂): A septet is predicted around δ 2.8-3.2 ppm, coupled to the

six equivalent methyl protons.

Isopropyl Methyls (–CH(CH₃)₂): A doublet is expected around δ 1.2-1.4 ppm, integrating to 6

protons, coupled to the single methine proton.

¹³C NMR Spectroscopy (Carbon NMR)
Carbonyl (–C=O): The carboxylic acid carbon is expected to appear significantly downfield,

around δ 160-175 ppm.

Alkynyl Carbons (–C≡C–): The two sp-hybridized carbons of the alkyne will appear in the δ

70-90 ppm range. The carbon closer to the carboxylic acid (C2) will likely be slightly more

downfield than C3.

Isopropyl Methine (–CH(CH₃)₂): This carbon is predicted to have a chemical shift in the δ 25-

35 ppm range.

Isopropyl Methyls (–CH(CH₃)₂): The two equivalent methyl carbons are expected to resonate

around δ 20-25 ppm.

Infrared (IR) Spectroscopy
O–H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from

approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in a

carboxylic acid dimer.

C=O Stretch (Carbonyl): A strong, sharp absorption should appear in the range of 1700–

1725 cm⁻¹.

C≡C Stretch (Alkyne): A weak to medium, sharp absorption is predicted in the 2210–2260

cm⁻¹ region. For an internal alkyne like this, the peak may be weak.
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C–H Stretch (sp³): Absorptions are expected just below 3000 cm⁻¹ (around 2870-2960

cm⁻¹).

Proposed Synthesis and Reactivity Profile
Alkynoic acids are valuable synthetic intermediates used in the production of fine chemicals,

pharmaceuticals, and bioactive compounds.[5]

Plausible Synthetic Pathway
A robust and common method for the synthesis of α,β-alkynoic acids is the carboxylation of a

terminal alkyne.[5] A plausible route to 4-methylpent-2-ynoic acid would, therefore, start from

the commercially available 3-methyl-1-butyne.

Protocol: Synthesis via Carboxylation of 3-Methyl-1-butyne

Deprotonation: Dissolve 3-methyl-1-butyne in a dry, aprotic solvent like tetrahydrofuran

(THF) under an inert atmosphere (e.g., nitrogen or argon) and cool to -78 °C. Add one

equivalent of a strong base, such as n-butyllithium (n-BuLi), dropwise to generate the lithium

acetylide in situ.

Carboxylation: Bubble dry carbon dioxide (CO₂) gas through the solution or pour the

acetylide solution over crushed dry ice. This reaction forms the lithium carboxylate salt.

Acidic Workup: Allow the reaction mixture to warm to room temperature. Quench the reaction

by adding an aqueous acid solution (e.g., 1M HCl) until the solution is acidic (pH ~2).

Extraction and Purification: Extract the aqueous layer with an organic solvent like diethyl

ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous

sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further

purification can be achieved via column chromatography or distillation.
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Step 1: Deprotonation Step 2 & 3: Carboxylation & Workup

3-Methyl-1-butyne 1. n-BuLi, THF, -78°C Lithium Acetylide
2. CO₂ (Dry Ice)
3. H₃O⁺ Workup

4-Methylpent-2-ynoic acidForms Yields

Click to download full resolution via product page

Figure 2: Proposed synthetic workflow for 4-Methylpent-2-ynoic acid.

Expected Chemical Reactivity
The dual functionality of an alkyne and a carboxylic acid makes this molecule a versatile

substrate for various transformations.

Decarboxylative Reactions: Alkynoic acids can serve as stable surrogates for terminal

alkynes through in-situ decarboxylation, which is a significant strategy in click chemistry and

cross-coupling reactions.[5]

Metal-Catalyzed Reactions: The alkyne moiety is susceptible to a wide range of metal-

catalyzed reactions. Gold (Au) and other carbophilic metals are known to catalyze the

cycloisomerization of alkynoic acids to form unsaturated lactone rings, which are common

motifs in natural products.[6][7][8][9]

Cascade Reactions: The molecule is a prime candidate for cascade reactions where an

initial metal-catalyzed intramolecular hydrocarboxylation triggers subsequent reactions with

dinucleophiles, leading to complex heterocyclic structures in a single pot.[6][7]

Standard Carboxylic Acid Reactions: The carboxyl group can undergo esterification,

conversion to an acid chloride, or reduction to the corresponding alcohol, providing further

avenues for synthetic diversification.

Potential Applications and Biological Significance
While no specific biological activity has been documented for 4-methylpent-2-ynoic acid, the

structural motifs it contains are of high interest in medicinal chemistry. Alkynoic acids are
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recognized as important intermediates for producing bioactive compounds and complex

molecules.[5] The development of synthetic organic compounds is a key area of research for

new therapeutic agents, including anticancer and antibacterial drugs.[10] The reactivity profile

of 4-methylpent-2-ynoic acid makes it a potential building block for generating libraries of

novel compounds for high-throughput screening.

Safety and Handling
No specific material safety data sheet (MSDS) exists for 4-methylpent-2-ynoic acid. However,

based on its functional groups, it must be handled with the precautions appropriate for a

corrosive and potentially combustible organic acid.[11]

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a

face shield, and a lab coat.[11][12] All handling should be performed in a well-ventilated fume

hood to avoid inhalation of vapors.[13]

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.

[12][14] Containers should be tightly closed.[13] It should be stored away from incompatible

materials such as strong bases, oxidizing agents, and metals, which can be corroded by

acids.[11][12]

Spill & Disposal: In case of a spill, absorb with an inert material (e.g., sand or vermiculite)

and dispose of as hazardous chemical waste according to local regulations.[14] Do not allow

it to enter sewers or waterways.[14]

Conclusion
4-Methylpent-2-ynoic acid, while not extensively studied experimentally, presents a

compelling theoretical profile. Its structure suggests predictable spectroscopic signatures that

would enable its unambiguous identification. The molecule is accessible through established

synthetic methodologies, such as the carboxylation of the corresponding terminal alkyne. Its

rich reactivity, stemming from the interplay between the alkyne and carboxylic acid groups,

positions it as a versatile building block for constructing more complex molecular architectures,

particularly through modern metal-catalyzed cascade reactions. This guide serves as a

foundational document to stimulate and support future research into the synthesis,

characterization, and application of this and related acetylenic acids.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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